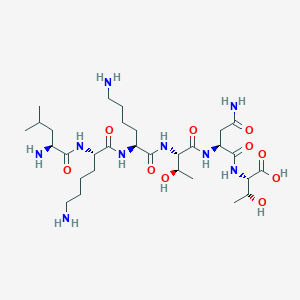
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- is a peptide compound composed of several amino acids, including L-threonine, L-leucine, L-lysine, and L-asparagine. Each of these amino acids plays a crucial role in various biological processes, making this compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in L-threonine can undergo oxidation to form keto acids.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Keto acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide bond formation and cleavage, as well as the behavior of amino acid side chains under various conditions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and the role of specific amino acids in protein function.
Medicine
In medicine, peptides like this one can be used in drug development, particularly in designing peptide-based therapeutics for diseases such as cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the production of bioactive compounds, cosmetics, and as additives in food and feed to enhance nutritional value.
Mechanism of Action
The mechanism of action of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine residues can interact with negatively charged regions on proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-: Unique due to its specific sequence and combination of amino acids.
L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamyl-: Another peptide with a different sequence and functional properties.
L-Threonine, L-lysyl-L-alanyl-L-leucyl-L-arginyl-L-alanyl-L-lysyl-L-threonyl-L-asparaginyl-: Similar but with variations in the amino acid sequence, leading to different biological activities.
Uniqueness
The uniqueness of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- lies in its specific sequence, which imparts distinct structural and functional properties. This sequence can influence its binding affinity to molecular targets, stability, and overall biological activity.
Properties
CAS No. |
885473-54-1 |
|---|---|
Molecular Formula |
C30H57N9O10 |
Molecular Weight |
703.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H57N9O10/c1-15(2)13-18(33)25(43)35-19(9-5-7-11-31)26(44)36-20(10-6-8-12-32)27(45)38-23(16(3)40)29(47)37-21(14-22(34)42)28(46)39-24(17(4)41)30(48)49/h15-21,23-24,40-41H,5-14,31-33H2,1-4H3,(H2,34,42)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,39,46)(H,48,49)/t16-,17-,18+,19+,20+,21+,23+,24+/m1/s1 |
InChI Key |
KCUGHISUJCWGCM-YKDNGQIQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















